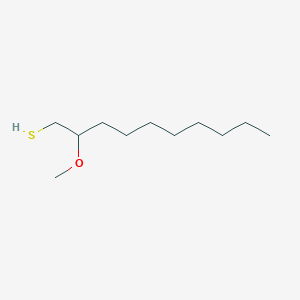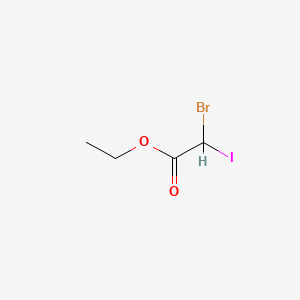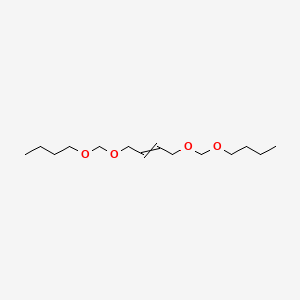![molecular formula C19H15NO4S B14523982 Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- CAS No. 62731-62-8](/img/structure/B14523982.png)
Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- is a complex organic compound characterized by its unique molecular structure. It consists of 15 hydrogen atoms, 19 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . This compound is notable for its multiple bonds, aromatic rings, and carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- involves several steps, including the formation of the acenaphthylene ring and the subsequent sulfonylation and amination reactions. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of various materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. The sulfonyl group provides the correct orientation for binding to enzymes or receptors, while the aromatic rings facilitate interactions with hydrophobic pockets in proteins . This binding can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-amino-
- Benzoic acid, 3-amino-
- Benzoic acid, 4-amino-
Uniqueness
Compared to similar compounds, benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- is unique due to its complex structure, which includes multiple aromatic rings and a sulfonyl group. This complexity allows for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
62731-62-8 |
|---|---|
Molecular Formula |
C19H15NO4S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C19H15NO4S/c21-19(22)14-4-1-5-15(11-14)20-25(23,24)17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11,20H,7-8H2,(H,21,22) |
InChI Key |
LSPLUSOVSQJPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-(4-Bromophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14523910.png)

![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)





![Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14523961.png)

![Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14523974.png)
![1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14523975.png)
